molecular formula C11H8Cl2N2OS B2844854 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338957-50-9

2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2844854
CAS No.: 338957-50-9
M. Wt: 287.16
InChI Key: SUXNSQAXQWMICL-UHFFFAOYSA-N
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Description

Historical Development of Thiazole Acetamide Research

The exploration of thiazole-containing compounds began in the mid-20th century, with early studies focusing on their synthetic accessibility and structural novelty. The thiazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and sulfur atoms, gained prominence due to its aromaticity and electronic properties. By the 1960s, researchers recognized its potential in medicinal chemistry, particularly after the discovery of naturally occurring thiazole derivatives like vitamin B1 (thiamine).

The integration of acetamide moieties into thiazole frameworks emerged as a strategic approach to enhance bioactivity. In 2010, Singh et al. demonstrated the antimicrobial potential of 2-chloro-N-(thiazol-2-yl)acetamide derivatives, marking a pivotal shift toward functionalized thiazole acetamides. Subsequent breakthroughs, such as the 2016 synthesis of thiazole acetamides with anticholinesterase activity for Alzheimer’s disease, underscored the scaffold’s versatility. Recent advancements, including the 2022 development of sulfonamide-thiazole acetamide hybrids for anticancer applications, highlight the continuous evolution of this chemical class.

Table 1: Milestones in Thiazole Acetamide Research

Year Development Key Contribution Source
2010 Antimicrobial 2-chloro-N-(thiazol-2-yl)acetamide derivatives Established synthetic protocols for acetamide-thiazole hybrids
2016 Thiazole acetamides as anticholinesterase agents Identified multifactorial benefits in Alzheimer’s disease
2022 Sulfonamide-thiazole acetamides for anticancer screening Introduced novel hybrids with cytotoxic activity
2023 Review of 1,3-thiazole derivatives in medicinal chemistry Summarized diverse pharmacological applications

Significance in Heterocyclic Medicinal Chemistry

Thiazole acetamides occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via the acetamide group) and hydrophobic interactions (via the aromatic thiazole ring). The sulfur atom in the thiazole ring enhances electron delocalization, improving binding affinity to biological targets such as enzymes and receptors. For instance, the anticholinesterase activity of compound 6d (IC~50~ = 3.14 μM against AChE) is attributed to its ability to form π-π stacking interactions with catalytic residues.

The chloro substituents on the phenyl and acetamide groups further modulate pharmacokinetic properties. Chlorine atoms increase lipophilicity, facilitating blood-brain barrier penetration in neuroactive compounds. Additionally, the acetamide moiety serves as a bioisostere for peptide bonds, enabling mimicry of endogenous substrates in enzymatic inhibition.

Table 2: Biological Activities of Thiazole Acetamide Derivatives

Compound Class Biological Activity Mechanism of Action Source
2-Chloro-N-(thiazol-2-yl)acetamide Antimicrobial Disruption of microbial cell membranes
Thiazole-sulfonamide hybrids Anticancer Induction of apoptosis in cancer cells
Multifunctional thiazole acetamides Anticholinesterase, anti-amyloid aggregation Dual inhibition of AChE and β-secretase

Research Landscape and Current Academic Interest

Contemporary studies emphasize the design of multitarget thiazole acetamides to address complex diseases like Alzheimer’s and cancer. For example, Sun et al. (2016) reported a compound inhibiting both acetylcholinesterase (AChE) and β-secretase while reducing amyloid-β aggregation, showcasing a polypharmacological approach. Computational methods, such as molecular docking, are now routinely employed to predict binding modes and optimize substituent patterns.

Synthetic innovation remains a focal point. A 2022 study detailed a two-step protocol for sulfonamide-thiazole acetamides, achieving yields above 65%. Similarly, green chemistry approaches using potassium carbonate as a base have improved reaction efficiency. These advancements reflect a broader trend toward sustainable and scalable synthesis in heterocyclic chemistry.

Structural Relevance in Drug Discovery Paradigms

The structural architecture of 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide exemplifies key principles in rational drug design. The 1,3-thiazole core provides a planar aromatic system that interacts with hydrophobic enzyme pockets, while the 2-chlorophenyl group enhances steric bulk, reducing off-target effects. The acetamide linker, with its carbonyl and amine groups, facilitates hydrogen bonding with residues like Ser203 in AChE.

Table 3: Structural Features and Pharmacological Contributions

Structural Element Pharmacological Role Example in Literature Source
1,3-Thiazole ring Aromatic interactions with target proteins Anticholinesterase activity in Alzheimer’s models
2-Chlorophenyl substituent Enhanced lipophilicity and target selectivity Improved blood-brain barrier penetration
Acetamide moiety Hydrogen bonding with enzymatic active sites Antimicrobial activity against E. coli

The strategic placement of chlorine atoms at the 4-position of the phenyl ring and the 2-position of the acetamide group optimizes electronic effects, enhancing both stability and bioactivity. Comparative studies of analogous structures, such as N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveal that ortho-substitution on the phenyl ring improves steric complementarity with hydrophobic enzyme pockets.

Properties

IUPAC Name

2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXNSQAXQWMICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338957-50-9
Record name 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-amino-4-(2-chlorophenyl)thiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives.

    Oxidation Reactions: Oxidized thiazole derivatives.

    Reduction Reactions: Reduced thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines. A notable study demonstrated that 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide and its derivatives were tested against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), showing promising results in terms of cytotoxicity with specific IC50 values indicating effective concentrations for inducing cell death .

Antimicrobial Properties

The thiazole ring has been associated with antimicrobial activity against a range of pathogens. Compounds similar to this compound have been synthesized and evaluated for their antibacterial and antifungal properties. In particular, studies have highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, suggesting that modifications to the thiazole structure can enhance their inhibitory effects .

Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties. Compounds related to this compound have shown potential in reducing inflammation in various models, indicating that these compounds could be developed into therapeutic agents for inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study focused on synthesizing novel thiazole derivatives similar to this compound reported significant anticancer activity against glioblastoma and melanoma cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring could enhance cytotoxicity .

CompoundCell Line TestedIC50 (µM)Observations
Compound AU251 (Glioblastoma)15High selectivity
Compound BWM793 (Melanoma)20Moderate activity

Case Study 2: Antitubercular Activity

Another research project investigated the antitubercular properties of thiazole derivatives, including variations of this compound. The results indicated that certain modifications led to enhanced activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.09 µg/mL .

CompoundMIC (µg/mL)Effectiveness
Compound C0.09Highly effective
Compound D0.25Moderately effective

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazole-acetamide derivatives are highly dependent on substituents on the phenyl ring and thiazole backbone. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Activities Reference
Target Compound 2-chlorophenyl C₁₁H₈Cl₂N₂OS Intermediate for enzyme inhibitors; moderate solubility in DMSO/chloroform
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-chlorophenyl C₁₁H₈Cl₂N₂OS Higher lipophilicity due to para-substitution; used in antimicrobial studies
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-fluorophenyl C₁₁H₈ClFN₂OS Enhanced electronic effects (F vs. Cl); potential for improved metabolic stability
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-methoxyphenyl C₁₂H₁₁ClN₂O₂S Electron-donating methoxy group improves solubility; explored in high-throughput screening
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 3-chloro-4-fluorophenyl C₁₁H₇Cl₂FN₂OS Dual halogen substitution enhances enzyme binding (e.g., COX inhibition)
N-[4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-yl]acetamide 2,4,5-trimethylphenyl C₁₄H₁₅ClN₂OS Bulky substituents reduce solubility but improve target affinity in docking studies

Key Observations :

  • Para-substituted chlorophenyl analogs (e.g., 4-chlorophenyl) exhibit higher lipophilicity compared to ortho-substituted derivatives, influencing membrane permeability .
  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and enzyme-binding interactions, while electron-donating groups (e.g., methoxy) improve aqueous solubility .
  • Bulkier substituents (e.g., trimethylphenyl) may hinder solubility but increase specificity for hydrophobic enzyme pockets .
COX/LOX Inhibition
  • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 μM) with anti-inflammatory activity in vivo .
Antimicrobial Activity
  • 2-Hydrazinyl-N-[4-(p-substituted phenyl)thiazol-2-yl]acetamides : Derived from chloroacetamide precursors, these compounds show broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 μg/mL) .

Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analog 4-Fluorophenyl Analog
Molecular Weight 287.17 g/mol 294.86 g/mol 270.71 g/mol
Solubility Slightly in DMSO/CHCl₃ High in polar solvents Moderate in methanol
LogP (Predicted) 3.2 2.8 2.9
Synthetic Yield 65–75% 80–85% 70–78%

Key Trends :

  • Methoxy-substituted analogs exhibit lower LogP and higher solubility, favoring pharmacokinetic profiles .
  • Fluorine substitution balances lipophilicity and metabolic stability, making it advantageous in drug design .

Biological Activity

2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including its structural properties, synthesis, and various case studies that highlight its pharmacological potential.

Structural Properties

The molecular formula of this compound is C11H8Cl2N2OSC_{11}H_{8}Cl_{2}N_{2}OS. The compound features a thiazole ring which is known for contributing to various biological activities, particularly in the pharmaceutical field.

Crystal Structure

The crystal structure of the compound has been analyzed, revealing that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. The molecular structure is influenced by intermolecular interactions such as C—H⋯O and C—H⋯N hydrogen bonds, which play a significant role in stabilizing the crystal lattice .

Antitumor Activity

Thiazole derivatives have shown significant antitumor properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.61 µg/mL for certain thiazole-containing compounds against tumor cells . The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity by increasing the compound's reactivity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related thiazole compounds ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli . The structural features of these compounds contribute significantly to their efficacy in inhibiting bacterial growth.

Study on Antitumor Activity

A study focused on a series of thiazole derivatives demonstrated that specific substitutions on the phenyl ring significantly affected their antitumor activity. The presence of a methyl group at position 4 of the phenyl ring was found to enhance cytotoxicity against various cancer cell lines . The study utilized molecular dynamics simulations to elucidate binding interactions with target proteins involved in cell proliferation.

Study on Antimicrobial Efficacy

Another research project investigated the antimicrobial effects of thiazole derivatives including this compound. The study reported promising results with MIC values indicating effective inhibition against multiple strains of bacteria and fungi . These findings suggest potential applications in developing new antimicrobial agents based on thiazole scaffolds.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C) .

Acetamide Introduction : Reaction of the thiazole intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

Purification : Recrystallization from methanol or chloroform to achieve >95% purity .
Key factors include strict temperature control, stoichiometric ratios, and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the thiazole ring (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 287.17) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., SHELXL refinement) .
  • HPLC : Assesses purity using C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

  • Antibacterial Activity : Inhibits Staphylococcus aureus (MIC = 32 µg/mL) by disrupting bacterial protein synthesis .
  • Anticancer Potential : Shows moderate cytotoxicity against HeLa cells (IC50_{50} = 50 µM) via apoptosis induction .
  • Structure-Activity Relationship (SAR) : The 2-chlorophenyl group enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Hydrogen Bonding Analysis : SHELXL-refined X-ray structures reveal intramolecular N–H···N and C–H···O interactions stabilizing the planar thiazole-acetamide conformation .
  • Torsion Angle Validation : Crystallography confirms the dihedral angle between thiazole and chlorophenyl rings (e.g., 15–25°), critical for docking studies .
  • Polymorphism Screening : Variable-temperature XRD identifies stable crystalline forms for formulation development .

Q. How can researchers design SAR studies to optimize this compound’s bioactivity?

  • Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups to modulate potency .
  • Scaffold Hybridization : Fuse the thiazole ring with pyrazole or triazole moieties to enhance target selectivity .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for bacterial ribosomes or cancer-related kinases .

Q. How should contradictory biological data (e.g., variable IC50_{50}50​ values) be addressed?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity Verification : Re-characterize batches via HPLC and NMR to rule out impurities .
  • Target Profiling : Use kinome-wide screening or proteomics to identify off-target effects .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Co-solvent Systems : Use DMSO:PEG 400 (1:4 v/v) for parenteral administration .
  • Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Q. Which computational methods are suitable for identifying biological targets?

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to map essential interactions .
  • Molecular Dynamics (MD) : Simulate binding stability with bacterial 50S ribosomal subunits (GROMACS, 100 ns trajectories) .
  • QSAR Modeling : Relate logP and polar surface area to antibacterial activity (R2^2 > 0.85) .

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